molecular formula C8H18ClNO B2363030 5-Propan-2-yl-1,4-oxazepane;hydrochloride CAS No. 2287273-23-6

5-Propan-2-yl-1,4-oxazepane;hydrochloride

Cat. No. B2363030
CAS RN: 2287273-23-6
M. Wt: 179.69
InChI Key: HWQXSAONVVVUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propan-2-yl-1,4-oxazepane;hydrochloride, also known as 5-isopropyl-1,4-oxazepane hydrochloride, is a chemical compound with the CAS Number: 2287273-23-6 . It has a molecular weight of 179.69 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

Research by Tatyana, Kaplaushenko, Nagorna, & Antonina (2019) focused on synthesizing and evaluating the physical-chemical properties of a series of compounds related to 5-Propan-2-yl-1,4-oxazepane. Their study developed new compounds and characterized them using methods like NMR spectroscopy and elemental analysis.

Synthesis from N-Propargylamines

Vessally et al. (2016) provided an overview of developments in synthesizing 1,4-oxazepane derivatives from N-propargylamines, highlighting their utility as versatile building blocks in organic synthesis [Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016].

Fungicidal Properties

Akhmetova et al. (2014) explored the synthesis of certain S,N-containing heterocycles, demonstrating their fungicidal properties against plant pathogens [Akhmetova, Khabibullina, Galimzyanova, & Ibragimov, 2014].

Synthesis with 1,6-Anhydro-β-D-Hexopyranoses

Trtek et al. (2004) synthesized 1,4-oxazepanes based on 1,6-anhydro-β-D-hexopyranoses, demonstrating a novel approach in synthesizing these compounds [Trtek, Černý, Trnka, Buděšínský, & Císařová, 2004].

Inhibitors for Type 2 Diabetes Mellitus

Koike et al. (2019) discussed the synthesis of 5-[2-(thiophen-2-yl)propan-2-yl]-4H-1,2,4-triazole derivatives as inhibitors for treating Type 2 Diabetes Mellitus, highlighting a specific application in medicinal chemistry [Koike, Shiraki, Sasuga, Hosaka, Kawano, Fukudome, Kurosawa, Moritomo, Mimasu, Ishii, & Yoshimura, 2019].

Synthesis from Garner Aldehyde

Das, Srivastava, & Panda (2010) described a method for synthesizing chiral 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde, contributing to synthetic organic chemistry [Das, Srivastava, & Panda, 2010].

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-propan-2-yl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXSAONVVVUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.